Vasopressin V2 receptor antagonist 1
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Overview
Description
Vasopressin V2 receptor antagonist 1 is a compound that selectively inhibits the action of vasopressin at the V2 receptorsVasopressin V2 receptor antagonists are used to treat conditions such as hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) by promoting the excretion of free water .
Preparation Methods
The synthesis of Vasopressin V2 receptor antagonist 1 involves several steps, starting from the modification of specific chemical structures. One common method involves the use of benzodiazepine derivatives. For instance, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized by modifying the chemical structure of benzodiazepine. The synthetic route includes regioselective sulfonation, O-methylation, and amidation . Industrial production methods often involve high-performance liquid chromatography (HPLC) for purification and validation .
Chemical Reactions Analysis
Vasopressin V2 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Vasopressin V2 receptor antagonist 1 has a wide range of scientific research applications:
Biology: It is used to investigate the role of vasopressin in water balance and its effects on renal function.
Medicine: It is used in the treatment of hyponatremia, congestive heart failure, and SIADH by promoting water excretion
Industry: It is used in the development of new therapeutic agents and in pharmacokinetic studies.
Mechanism of Action
Vasopressin V2 receptor antagonist 1 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. By blocking the action of vasopressin, it prevents the insertion of aquaporin channels into the luminal membranes, thereby inhibiting water reabsorption. This leads to increased excretion of free water and normalization of plasma osmolality and serum sodium concentration .
Comparison with Similar Compounds
Vasopressin V2 receptor antagonist 1 is unique in its selectivity for the V2 receptors. Similar compounds include:
Tolvaptan: A selective V2 receptor antagonist used to treat hyponatremia and polycystic kidney disease.
Lixivaptan: Another selective V2 receptor antagonist used in the treatment of hyponatremia.
Mozavaptan: A V2 receptor antagonist used in the treatment of SIADH.
Satavaptan: A V2 receptor antagonist used in clinical trials for the treatment of hyponatremia.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and clinical applications.
Properties
Molecular Formula |
C33H37ClN4O4 |
---|---|
Molecular Weight |
589.1 g/mol |
IUPAC Name |
N-[4-[7-chloro-5-[(3-morpholin-4-yl-3-oxopropyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C33H37ClN4O4/c1-22-6-3-4-7-26(22)32(40)36-25-10-11-27(23(2)20-25)33(41)38-15-5-8-29(28-21-24(34)9-12-30(28)38)35-14-13-31(39)37-16-18-42-19-17-37/h3-4,6-7,9-12,20-21,29,35H,5,8,13-19H2,1-2H3,(H,36,40) |
InChI Key |
CEPCBRWQBCKEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)NCCC(=O)N5CCOCC5)C |
Origin of Product |
United States |
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